2-(1H-imidazol-1-yl)acetonitrile
Overview
Description
Dimethindene is a first-generation selective histamine H1 antagonist, commonly used as an antihistamine and anticholinergic agent. It is marketed under the brand name Fenistil and is used both orally and topically to treat allergic reactions, such as hay fever, urticaria, and insect bites . Dimethindene was patented in 1958 and came into medical use in 1960 .
Preparation Methods
The synthesis of dimethindene involves several steps, traditionally using petroleum-based volatile organic compounds (VOCs). recent advancements have led to more eco-friendly methods using solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). These green solvents not only reduce environmental impact but also improve the overall yield of the process . The industrial synthesis typically involves the use of benzyl chloride and polyphosphoric acid (PPA), which are hazardous to the environment and human health .
Chemical Reactions Analysis
Dimethindene undergoes various chemical reactions, including:
Oxidation: Dimethindene can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the structure of dimethindene, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the indene moiety, can lead to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethindene has a wide range of scientific research applications:
Chemistry: Used as a model compound in the development of green synthesis methods and stability-indicating assays
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Widely used in the treatment of allergic conditions, such as hay fever, urticaria, and pruritus.
Industry: Employed in the formulation of topical creams and oral medications for allergy relief.
Mechanism of Action
Dimethindene acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching and inflammation . Additionally, dimethindene exhibits anticholinergic properties by antagonizing M2 receptors .
Comparison with Similar Compounds
Dimethindene is unique among first-generation H1 antagonists due to its minimal passage across the blood-brain barrier, reducing sedative effects . Similar compounds include:
Diphenhydramine: Another first-generation H1 antagonist with more pronounced sedative effects.
Chlorpheniramine: Known for its antihistamine properties but with a higher incidence of drowsiness.
Loratadine: A second-generation H1 antagonist with fewer sedative effects compared to dimethindene.
Dimethindene’s unique properties make it a valuable option for treating allergic reactions with minimal central nervous system side effects.
Properties
IUPAC Name |
2-imidazol-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCVVBPGQJSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472977 | |
Record name | (1H-Imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98873-55-3 | |
Record name | (1H-Imidazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Imidazolyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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